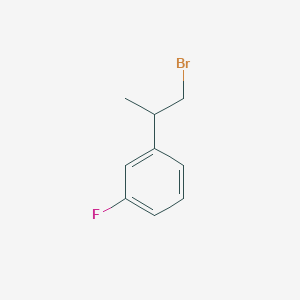

1-(1-Bromopropan-2-yl)-3-fluorobenzene

Description

Contextual Landscape of Halogenated Aliphatic-Aromatic Systems

Halogenated aliphatic-aromatic systems are organic compounds that contain at least one halogen atom bonded to an aliphatic side chain which is, in turn, attached to an aromatic ring. This class of molecules is of significant interest due to the profound influence of halogens on the electronic and steric properties of the parent structure. The introduction of halogens can alter reaction pathways, enhance molecular stability, and modulate biological activity. These compounds serve as versatile intermediates in organic synthesis and are integral components in a wide array of industrial and pharmaceutical applications.

Strategic Importance of Bromine and Fluorine Substituents in Organic Synthesis and Molecular Design

The presence of both bromine and fluorine in a molecule like 1-(1-Bromopropan-2-yl)-3-fluorobenzene is of particular strategic importance. Fluorine, being the most electronegative element, can significantly alter the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, thereby enhancing the bioavailability and stability of drug candidates. mdpi.comnih.govresearchgate.net Bromine, on the other hand, is an excellent leaving group in nucleophilic substitution reactions and a key participant in various cross-coupling reactions, making it a valuable tool for constructing more complex molecules. The distinct and complementary properties of these two halogens make their combined presence in a single molecule a promising strategy for fine-tuning its chemical and biological profile.

Structural Representation and Nomenclature of this compound

The precise arrangement of atoms and the systematic naming of this compound are crucial for understanding its chemistry.

IUPAC Systematic Naming and Isomeric Considerations

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" systematically describes its structure. The parent name is "benzene," which is substituted with a fluorine atom at the 3-position and a 1-bromopropan-2-yl group at the 1-position. The numbering of the benzene (B151609) ring prioritizes the substituents alphabetically when no other functional group dictates the starting point.

The relative positions of the substituents on the benzene ring are also described using the locants ortho-, meta-, and para-. In this case, the 1 and 3 substitution pattern indicates a meta- relationship between the fluorophenyl group and the propyl side chain.

| Component | Description |

| Parent Name | Benzene |

| Substituent 1 | Fluoro- |

| Position 1 | 3- |

| Substituent 2 | 1-Bromopropan-2-yl |

| Position 2 | 1- |

| Relative Position | meta- |

Stereochemical Implications of the 1-Bromopropan-2-yl Moiety

The 1-bromopropan-2-yl side chain introduces a chiral center into the molecule. The second carbon atom of the propane (B168953) chain (C2) is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), a bromomethyl group (-CH2Br), and the 3-fluorophenyl group. The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. The specific three-dimensional arrangement of the atoms can have a significant impact on the molecule's biological activity and its interaction with other chiral molecules.

Overview of Current Research Trajectories and Gaps for this compound

While direct research on this compound is limited, its structural motifs suggest several potential research avenues. The presence of bromine offers a handle for further functionalization via cross-coupling reactions to build more complex architectures. The fluorine atom can be exploited to study its effects on the molecule's physical and biological properties, a common strategy in medicinal chemistry and materials science. researchgate.netnumberanalytics.com

A significant research gap exists in the synthesis, characterization, and exploration of the chemical reactivity of this specific compound. Future research could focus on developing efficient synthetic routes to access this molecule and its individual enantiomers. Subsequent studies could then investigate its potential applications, for instance, as a building block in the synthesis of novel agrochemicals or pharmaceuticals, leveraging the known bioactivity of many fluorinated and brominated aromatic compounds. nih.govresearchgate.net The conformational analysis of the propyl side chain in relation to the aromatic ring would also be of interest to understand its steric and electronic properties. researchgate.netrsc.orgdtic.milacs.orgnist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromopropan-2-yl)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-7(6-10)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZZFGAPNHQMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromopropan 2 Yl 3 Fluorobenzene

Direct Functionalization Approaches

Direct functionalization strategies aim to construct the target molecule by sequentially introducing the necessary functional groups onto a fluorobenzene (B45895) starting material. These approaches are heavily influenced by the principles of electrophilic aromatic substitution and subsequent side-chain modifications.

Electrophilic aromatic substitution (SEAr) is a fundamental process for attaching substituents to an aromatic ring. wikipedia.org In the context of fluorobenzene, the fluorine atom acts as a deactivating group due to its strong inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance effects. researchgate.netstackexchange.com This inherent ortho,para-directing nature makes the direct synthesis of a meta-substituted product like 1-(1-bromopropan-2-yl)-3-fluorobenzene challenging.

A primary route to introducing the propan-2-yl (isopropyl) group onto the fluorobenzene ring is the Friedel-Crafts alkylation. mt.com This reaction typically involves reacting fluorobenzene with an alkylating agent like 2-chloropropane (B107684) or propene in the presence of a catalyst. wikipedia.org

However, due to the ortho,para-directing influence of the fluorine substituent, this direct alkylation yields a mixture of 1-fluoro-2-isopropylbenzene and 1-fluoro-4-isopropylbenzene (B1329681) as the major products. The desired precursor, 1-fluoro-3-isopropylbenzene, is formed in negligible amounts.

Reaction Scheme: Direct Alkylation of Fluorobenzene

Achieving the required meta-regioselectivity necessitates a more complex, multi-step approach. A common strategy involves introducing a meta-directing group to the benzene (B151609) ring first, followed by the introduction of the other substituents, and finally, converting the meta-directing group into the desired functionality. quora.com For instance, one could start with the Friedel-Crafts acylation of benzene to form propiophenone. The acyl group is a meta-director, which would allow for subsequent fluorination at the 3-position. The resulting 3-fluoropropiophenone could then be converted to the target alkyl side chain through a series of reactions. This indirect pathway, while more complex, is necessary to overcome the inherent regiochemical preferences of direct electrophilic substitution on fluorobenzene.

The choice of catalyst in Friedel-Crafts alkylation is critical for optimizing yield and controlling side reactions such as polyalkylation and carbocation rearrangement. mt.comorganic-chemistry.org Both Lewis acids and Brønsted acids are employed to catalyze these reactions. mt.comstackexchange.com

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are traditional catalysts that effectively generate the carbocation electrophile from an alkyl halide or alkene. mt.comwikipedia.org However, their high reactivity can lead to over-alkylation of the aromatic ring and may promote rearrangement of the alkylating agent, although this is not a concern when forming an isopropyl group from propene or a 2-halopropane. mt.comquora.com

Brønsted Acids: Strong Brønsted acids such as hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) can also catalyze the alkylation, particularly with alkenes, by protonating the double bond to form a carbocation. mt.comstackexchange.com

Solid Acid Catalysts: Modern approaches often utilize solid acid catalysts like zeolites. wikipedia.orggoogle.com These materials offer several advantages, including easier separation from the reaction mixture, potential for regeneration, and shape selectivity. Shape-selective zeolites can preferentially form the para isomer due to steric constraints within their porous structure, which can be advantageous for separating isomers. google.com

Below is an interactive table comparing various catalysts used in Friedel-Crafts alkylation.

| Catalyst Type | Examples | Activity | Key Characteristics |

| Lewis Acids | AlCl₃, FeCl₃, BF₃ | High | Highly reactive, can cause polyalkylation and rearrangement. Requires stoichiometric amounts in acylation. mt.comwikipedia.org |

| Brønsted Acids | H₂SO₄, HF, H₃PO₄ | Moderate to High | Effective for alkylation with alkenes and alcohols. mt.comstackexchange.com |

| Solid Acids | Zeolites, Acidic Clays | Moderate | Reusable, environmentally friendly, can offer shape selectivity (e.g., para-selectivity). wikipedia.orggoogle.com |

Once the precursor, 1-fluoro-3-isopropylbenzene, is obtained, the next critical step is the selective bromination of the alkyl side chain to introduce a bromine atom at the primary carbon.

Free radical bromination is a common method for halogenating the side chain of an alkylbenzene without affecting the aromatic ring. youtube.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions (light). google.comresearchgate.net

The selectivity of radical bromination is governed by the stability of the resulting radical intermediate. More stable radicals are formed preferentially. In the case of 1-fluoro-3-isopropylbenzene, the side chain has two types of C-H bonds:

A single tertiary (3°) benzylic C-H bond.

Six primary (1°) C-H bonds on the two methyl groups.

The benzylic C-H bond is significantly weaker and its cleavage leads to a resonance-stabilized benzylic radical. Consequently, radical bromination is highly selective for this position. youtube.com

Expected Major Product of Radical Bromination:

The desired product, this compound, where the bromine is on a primary carbon, would be formed in very small amounts. The high selectivity of bromine radicals for the most stable radical intermediate makes this direct approach unfeasible for synthesizing the target compound.

The table below outlines the relative reactivity and expected product distribution.

| C-H Bond Position | Bond Type | Radical Intermediate Stability | Relative Reactivity (Approx.) | Expected Product |

| Isopropyl CH | Tertiary, Benzylic | High (Resonance Stabilized) | Very High | 1-(2-Bromo-2-propyl)-3-fluorobenzene (Major) |

| Methyl CH₃ | Primary | Low | Very Low | This compound (Minor) |

Vicinal dibromination followed by elimination is a classic two-step process to introduce a carbon-carbon double bond into a saturated system. ncert.nic.in While not a direct route to the final product, this methodology is crucial for creating an unsaturated intermediate, such as 1-fluoro-3-(prop-1-en-2-yl)benzene, which can then be converted to the target compound.

Introduce Unsaturation: Convert the isopropyl group of 1-fluoro-3-isopropylbenzene into an isopropenyl group. This can be achieved by first performing a selective radical bromination to form the tertiary bromide (as described in 2.1.2.1) and then eliminating HBr with a strong base.

Anti-Markovnikov Hydrobromination: The resulting alkene, 1-fluoro-3-(prop-1-en-2-yl)benzene, can then undergo a radical-initiated (anti-Markovnikov) addition of HBr. This reaction, typically performed using HBr in the presence of peroxides, adds the bromine atom to the less substituted carbon of the double bond, yielding the desired primary bromide, this compound.

The "vicinal dibromination and elimination" sequence is a more general method to create unsaturation. For example, if one were to start with an alkene, the addition of molecular bromine (Br₂) across the double bond would yield a vicinal dibromide (a compound with bromines on adjacent carbons). Subsequent treatment with a base can eliminate HBr to form a vinyl bromide or, with a stronger base, eliminate two equivalents of HBr to form an alkyne. This sequence provides a versatile toolkit for manipulating alkyl side chains in the synthesis of complex molecules.

Selective Bromination of Alkyl Chains in Fluorinated Benzene Systems

Convergent and Divergent Synthetic Pathways

The construction of the carbon skeleton of this compound can be approached through either convergent or divergent strategies. A convergent synthesis would involve the coupling of two fragments of similar complexity, such as a 3-fluorophenyl derivative and a 3-carbon propylene (B89431) unit. A divergent approach might start from a common intermediate that is later elaborated. Modern cross-coupling and multi-component reactions are key enablers of these pathways.

Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation

The formation of the C(sp²)-C(sp³) bond between the 3-fluorophenyl ring and the propyl chain is a critical step in the synthesis of the target molecule. Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this transformation, offering a direct route from readily available starting materials. scispace.comnih.gov

Several established methods, including Suzuki, Negishi, and Kumada couplings, have been adapted for the challenging union of aryl halides with secondary alkyl halides. nih.gov Nickel and iron catalysts are often preferred over palladium for these transformations due to their ability to activate the more recalcitrant C(sp³)-X bonds and suppress β-hydride elimination, a common side reaction with secondary alkyl groups. scispace.com

A plausible cross-coupling approach to an intermediate for this compound would involve the reaction of a 3-fluorophenyl organometallic reagent with a 1,2-dihalopropane. For instance, (3-fluorophenyl)boronic acid could be coupled with 1,2-dibromopropane (B165211) using a nickel catalyst. The regioselectivity of this reaction would be crucial, favoring coupling at the secondary carbon to form the desired backbone.

Recent advancements have focused on using more accessible starting materials. Decarboxylative cross-coupling, for example, uses alkyl carboxylic acids as surrogates for alkyl halides, which are activated as redox-active esters. scispace.comnih.gov Another innovative strategy involves a silylboronate-mediated coupling that can functionalize C(sp³)–H bonds, although its application is more suited for benzylic positions. nih.govresearchgate.net Photoredox/nickel dual catalysis has also emerged as a mild and efficient method for forging C(sp³)–C(sp²) bonds, using alkylsilicates as coupling partners. rsc.org

| Reaction Type | Catalyst/Reagent | Aryl Partner | Alkyl Partner | Key Features | Reference |

| Negishi-type | Ni or Fe complexes | 3-Fluorophenylzinc halide | 1,2-Dibromopropane | High reactivity, functional group tolerance. | scispace.com |

| Suzuki-type | Ni(acac)₂ / Ligand | (3-Fluorophenyl)boronic acid | 1,2-Dibromopropane | Use of stable boronic acids. | nih.gov |

| Decarboxylative | Ni or Fe / Photocatalyst | 3-Fluorophenylboronic acid | Redox-active ester of 3-bromobutanoic acid | Avoids use of organometallic alkyl reagents. | scispace.comnih.gov |

| Photoredox/Nickel | Ir or Ru photocatalyst / Ni catalyst | 3-Bromo- or 3-iodo-fluorobenzene | Ammonium alkylsilicate | Mild reaction conditions, high functional group tolerance. | rsc.org |

Multi-Component Reactions Incorporating Halogenated Building Blocks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, offer a highly convergent and atom-economical approach. nih.govnih.gov For the synthesis of this compound, an MCR could potentially assemble the core structure in a single step.

The organometallic Mannich reaction is a powerful MCR for generating α-branched amines. beilstein-journals.org A related strategy could be envisioned for the synthesis of the target compound. This would involve the in-situ formation of an imine from 3-fluorobenzaldehyde (B1666160) and an amine, followed by the addition of an organometallic reagent derived from a propylene equivalent. For example, an organozinc reagent generated from 1-bromo-2-iodopropane could add to the imine, with subsequent transformation of the amine to a bromide. This approach, while complex, highlights the potential of MCRs to rapidly build molecular complexity. beilstein-journals.org

While direct MCRs for synthesizing the target structure are not explicitly reported, the principles can be applied to construct key intermediates. For instance, a Passerini or Ugi reaction could be used to assemble a complex scaffold which is then converted to the final product through subsequent transformations. nih.gov The incorporation of halogenated building blocks in MCRs is well-established, providing a handle for further functionalization. beilstein-journals.org

| MCR Type | Components | Potential Product/Intermediate | Key Features | Reference |

| Mannich-type | 3-Fluorobenzaldehyde, Amine, Organozinc reagent (from 1-bromopropene) | α-(3-Fluorophenyl)-β-methyl-substituted amine | Forms C-C and C-N bonds in one pot. | beilstein-journals.org |

| Petasis-type | 3-Fluorophenylboronic acid, Amine, Glyoxylic acid | N-substituted-2-(3-fluorophenyl)glycine derivative | Convergent synthesis of α-amino acid derivatives. | nih.gov |

| Ugi-type | 3-Fluorobenzaldehyde, Amine, Isocyanide, Carboxylic acid | α-Acylamino carboxamide | High diversity and complexity generation. | nih.govnih.gov |

Asymmetric Synthesis and Enantioselective Approaches to Chiral Analogues

The carbon atom attached to both the fluorophenyl ring and the bromomethyl group in this compound is a stereocenter. The synthesis of enantiomerically pure analogues is crucial for applications where specific stereochemistry is required, such as in pharmaceuticals. Asymmetric synthesis can be achieved using chiral auxiliaries, organocatalysis, or metal-catalyzed transformations.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of chiral this compound, an auxiliary could be attached to either the aryl or the alkyl fragment. For example, an Evans oxazolidinone auxiliary could be acylated with 3-fluorophenylacetic acid. The resulting chiral imide could then be subjected to diastereoselective alkylation with a bromomethylating agent. Subsequent removal of the auxiliary would yield an enantiomerically enriched intermediate.

Another well-established strategy is the SAMP/RAMP hydrazone methodology. A chiral hydrazone formed from 3-fluoroacetophenone and (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP) could be deprotonated and alkylated. The diastereoselectivity of the alkylation is controlled by the chiral auxiliary, which is then cleaved to reveal the chiral product.

| Auxiliary Type | Substrate | Reaction | Stereocontrol Mechanism | Reference |

| Evans Oxazolidinone | N-acyl oxazolidinone | Enolate Alkylation | Steric hindrance from auxiliary substituents directs incoming electrophile. | wikipedia.org |

| SAMP/RAMP | Chiral Hydrazone | α-Alkylation of Carbonyl | Chelation control and steric hindrance in the metallated hydrazone intermediate. | |

| Camphorsultam | N-acyl sultam | Michael Addition / Alkylation | Steric blocking of one face of the enolate by the sultam structure. | wikipedia.org |

| Pseudoephedrine | Chiral Amide | Alkylation | Alkylation of the chelated enolate occurs from the less hindered face. | wikipedia.org |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

In recent years, catalytic asymmetric methods have become the preferred approach for generating chiral molecules, as they avoid the stoichiometric use of a chiral auxiliary. nih.gov

Organocatalysis , which uses small chiral organic molecules as catalysts, offers a powerful strategy. For instance, a chiral primary or secondary amine catalyst, such as a prolinol derivative, could catalyze the asymmetric Michael addition of a nucleophile to a 3-fluorocinnamaldehyde (B3183460) derivative. researchgate.netrsc.org The resulting chiral aldehyde could then be converted to the target compound. One-pot sequences involving organocatalysis and other transformations have been developed for the synthesis of complex fluorinated molecules. nih.gov

Metal-catalyzed asymmetric transformations represent a premier strategy for enantioselective C-C bond formation. nih.gov Chiral ligands coordinated to a transition metal (e.g., Pd, Ni, Cu, Rh, Ir) can create a chiral environment that biases the stereochemical outcome of a reaction. nih.govrsc.org An asymmetric cross-coupling reaction between a 3-fluorophenyl nucleophile and 1,2-dibromopropane, catalyzed by a nickel complex bearing a chiral ligand (e.g., a chiral phosphine (B1218219) or N-heterocyclic carbene), could directly generate the chiral product. mdpi.com The fluorine atom in the substrate can have a significant electronic effect, influencing the catalyst's activity and selectivity. nih.gov

| Catalytic Method | Catalyst System | Reaction Type | Proposed Application | Reference |

| Organocatalysis | Chiral Prolinol Ether | Michael Addition | Asymmetric addition to 1-(3-fluorophenyl)prop-2-en-1-one. | researchgate.netdntb.gov.ua |

| Organocatalysis | Cinchona Alkaloid Amine | Robinson Annulation | Asymmetric synthesis of fluorinated cyclohexenones as potential precursors. | nih.gov |

| Metal Catalysis | Ni / Chiral Phosphine Ligand | Asymmetric Cross-Coupling | Enantioselective coupling of (3-fluorophenyl)zinc reagent with 1,2-dibromopropane. | mdpi.com |

| Metal Catalysis | Rh / Chiral Diene Ligand | Asymmetric Conjugate Addition | Addition of a 3-fluorophenylboronic acid to a Michael acceptor like 1-bromoprop-1-ene. | nih.gov |

Process Intensification and Scalability Considerations in Synthetic Chemistry

Translating a laboratory-scale synthesis to an industrial process requires consideration of safety, efficiency, cost, and environmental impact. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.it

For the synthesis of this compound, particularly through exothermic cross-coupling reactions, shifting from traditional batch reactors to continuous flow systems offers significant advantages. scispace.com Microreactors or tubular reactors provide superior heat and mass transfer, allowing for better temperature control and preventing the formation of hotspots and byproducts. bme.hu This enhanced control can lead to higher yields and purity.

The use of heterogeneous or immobilized catalysts is another key aspect of scalability. scispace.com Immobilizing the nickel or palladium catalyst used in a cross-coupling step on a solid support simplifies product purification, as the catalyst can be removed by simple filtration. This also allows for catalyst recycling, reducing costs and waste. The development of robust, long-lasting catalysts is essential for the economic viability of a large-scale process.

Solvent selection is also critical. Minimizing the use of hazardous solvents and reducing solvent volumes are key principles of green chemistry. cetjournal.it A scalable process would aim to use greener solvents, reduce the number of purification steps (e.g., by "telescoping" reactions), and minimize waste generation.

Elucidation of Chemical Reactivity and Reaction Mechanisms for 1 Bromopropan 2 Yl 3 Fluorobenzene

Reactivity Profiling of the C-Br Bond in the Bromopropyl Moiety

The focal point of reactivity for 1-(1-Bromopropan-2-yl)-3-fluorobenzene is the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group due to its large atomic size and the ability of the bromide ion (Br⁻) to stabilize a negative charge. The carbon atom bonded to the bromine is a secondary carbon, which dictates that it can undergo both bimolecular (SN2/E2) and unimolecular (SN1/E1) reaction pathways. The presence of a 3-fluorophenyl group introduces electronic effects that can influence the rates and outcomes of these reactions.

Nucleophilic substitution is a primary reaction pathway for secondary alkyl halides. The mechanism, whether SN1 or SN2, is heavily dependent on reaction conditions such as the nucleophile, solvent, and temperature. The SN1' and SN2' pathways, which involve an allylic rearrangement, are not applicable to this molecule as the C-Br bond is not adjacent to a carbon-carbon double bond.

Stereoelectronic effects, which pertain to the influence of orbital alignment on reactivity, are critical in determining the operative reaction pathway. wikipedia.org

In an SN2 reaction , the nucleophile performs a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry. youtube.com This mechanism requires a specific spatial arrangement where the highest occupied molecular orbital (HOMO) of the nucleophile overlaps with the lowest unoccupied molecular orbital (LUMO) of the C-Br bond, which is the antibonding σ* orbital. researchgate.net For this compound, the steric hindrance from the adjacent methyl and 3-fluorobenzyl groups is moderate, making the SN2 pathway viable, though slower than for a primary halide. libretexts.org

In an SN1 reaction , the rate-determining step is the formation of a secondary carbocation intermediate upon the departure of the bromide ion. masterorganicchemistry.com The stability of this carbocation is paramount. It is stabilized by hyperconjugation with the C-H bonds of the neighboring methyl and methylene (B1212753) groups. The 3-fluorophenyl group, being attached to the beta-carbon, exerts a mild electron-withdrawing inductive effect (-I) due to the electronegativity of fluorine. This effect would slightly destabilize the carbocation, potentially slowing the SN1 reaction rate compared to an unsubstituted analogue.

The choice of solvent and the nature of the nucleophile are decisive factors in the competition between SN1 and SN2 pathways. youtube.comlibretexts.org

Solvent Effects:

Polar protic solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding. They effectively solvate both the departing bromide anion and the carbocation intermediate, thereby stabilizing the transition state for the SN1 pathway and promoting this mechanism. libretexts.org

Polar aprotic solvents (e.g., acetone, DMSO, DMF) possess dipole moments but lack acidic protons. They solvate cations well but are less effective at solvating anions. This leaves the nucleophile less shielded and more reactive, thus favoring the bimolecular SN2 mechanism. libretexts.orgrazi.ac.ir

Nucleophile Effects:

Strong, unhindered nucleophiles (e.g., I⁻, HS⁻, CN⁻) favor the SN2 reaction, as the rate is directly dependent on the nucleophile's concentration and reactivity. libretexts.org

Weak or neutral nucleophiles (e.g., H₂O, ROH) favor the SN1 reaction, as they are not strong enough to facilitate a backside attack and will wait for the formation of the carbocation intermediate before reacting. libretexts.org In such cases, the solvent often acts as the nucleophile in a process known as solvolysis.

The interplay of these factors is summarized in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

Elimination reactions are often in competition with nucleophilic substitutions. For this compound, elimination involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon, resulting in the formation of an alkene.

Regioselectivity: The substrate has two distinct types of β-hydrogens that can be abstracted: those on the primary methyl carbon and the one on the secondary benzylic-type carbon. This leads to the possibility of two different constitutional isomers as products.

Zaitsev Product: Removal of a hydrogen from the methylene group (CH attached to the ring) results in the more substituted and generally more thermodynamically stable alkene, 1-(3-fluorophenyl)prop-1-ene . This pathway is favored when using small, strong bases like sodium ethoxide. msu.educhemistrysteps.com

Hofmann Product: Removal of a hydrogen from the methyl group results in the less substituted alkene, 3-(3-fluorophenyl)prop-1-ene . This pathway is favored when using sterically bulky bases, such as potassium tert-butoxide, which preferentially attack the less hindered proton. youtube.com

Stereoselectivity: The Zaitsev product, 1-(3-fluorophenyl)prop-1-ene, can exist as two geometric isomers (E and Z). Elimination reactions, particularly the E2 mechanism, are stereoselective, typically favoring the formation of the more stable E (trans) isomer, where the larger groups (phenyl and methyl) are on opposite sides of the double bond. youtube.com This preference arises from a lower energy transition state that minimizes steric strain. E1 reactions are also stereoselective for the E isomer. youtube.com

For alkyl halides like this compound, elimination is almost exclusively a base-mediated process.

Base-Mediated Elimination (E2 and E1):

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where the base abstracts a β-hydrogen at the same time the C-Br bond breaks. msu.edu It requires an anti-periplanar arrangement of the hydrogen and the leaving group. khanacademy.org This pathway is favored by high concentrations of strong bases. msu.educhemguide.uk

The E1 (unimolecular elimination) mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. chemistrysteps.com It is favored by weak bases and polar protic solvents, and its rate increases with higher temperatures. youtube.com

Thermal Elimination: This strategy, also known as pyrolysis, typically requires much higher temperatures and is not a common method for eliminating HBr from simple alkyl bromides. It is more relevant for substrates like esters and xanthates. Therefore, base-mediated elimination is the standard and more controllable strategy for this compound.

The choice between a strong, non-bulky base and a sterically hindered base allows for controlled synthesis of either the Zaitsev or Hofmann product, as detailed in the table below.

| Base Type | Example | Major Product from this compound | Rule |

| Strong, Small Base | Sodium Ethoxide (NaOEt) | 1-(3-fluorophenyl)prop-1-ene | Zaitsev |

| Strong, Bulky Base | Potassium tert-butoxide (t-BuOK) | 3-(3-fluorophenyl)prop-1-ene | Hofmann |

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc)

The presence of a carbon-bromine bond on the aliphatic side chain of this compound makes it a suitable precursor for the synthesis of various organometallic reagents. These intermediates are powerful nucleophiles and are pivotal in synthetic organic chemistry for constructing new chemical bonds. wikipedia.org The formation of Grignard and organolithium reagents is particularly common. masterorganicchemistry.com

Grignard reagents are typically prepared by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.edusigmaaldrich.com Similarly, organolithium reagents can be synthesized by treating the alkyl halide with lithium metal. masterorganicchemistry.comwikipedia.orglibretexts.org

Table 1: Synthesis of Organometallic Reagents

| Reagent Type | General Reaction | Reactants for this compound |

|---|---|---|

| Grignard | R-X + Mg → R-Mg-X | This compound + Mg |

| Organolithium | R-X + 2Li → R-Li + LiX | This compound + 2Li |

Mechanism of Oxidative Insertion and Transmetalation

The formation of these organometallic reagents proceeds through a mechanism known as oxidative addition or oxidative insertion. libretexts.org

Oxidative Insertion: In the context of Grignard reagent formation, the mechanism is generally considered to involve a single-electron transfer (SET) from the magnesium metal to the alkyl halide. The magnesium atom, with two valence electrons, donates an electron to the C-Br bond, causing its cleavage and forming an alkyl radical and a magnesium radical cation. A second step involves the combination of these radical species to form the final organomagnesium compound (R-Mg-X). wikipedia.org A similar reductive process occurs with lithium metal, which donates its single valence electron in two separate steps. masterorganicchemistry.com The reactivity of halides in these reactions typically follows the order I > Br > Cl. researchgate.net

Transmetalation: Once formed, the organolithium or Grignard reagent can undergo transmetalation, a process involving the transfer of the organic ligand from one metal to another. wikipedia.orgchemeurope.comnumberanalytics.com This is a crucial step in the preparation of other organometallic compounds, such as organozinc or organocuprate (Gilman) reagents. wikipedia.org The reaction is driven by the difference in electronegativity between the metals. wikipedia.org For instance, reacting the Grignard reagent with zinc chloride (ZnCl₂) would yield the corresponding organozinc compound. Transmetalation is a key step in the catalytic cycles of many cross-coupling reactions, including Suzuki and Negishi couplings. wikipedia.orgchemeurope.com

Utility in Further C-C and C-X Bond Formations

The primary utility of converting this compound into an organometallic intermediate lies in the reversal of polarity (umpolung) at the carbon atom bonded to the metal. This carbon becomes strongly nucleophilic and basic, enabling it to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. mnstate.eduwikipedia.org

These reagents readily react with electrophiles. Key applications include:

Reactions with Carbonyls: Grignard and organolithium reagents add to the carbonyl group of aldehydes, ketones, and esters to form alcohols. mnstate.edusigmaaldrich.com

Cross-Coupling Reactions: In the presence of a transition metal catalyst (commonly palladium or nickel), these organometallic compounds can be coupled with organic halides or triflates to form new C-C bonds. chemeurope.com

Alkylation: They can act as nucleophiles in reactions with other alkyl halides. wikipedia.org

Formation of Heteroatom Bonds: Reactions with appropriate electrophiles can lead to the formation of bonds with silicon, boron, tin, phosphorus, or sulfur. wikipedia.org

Table 2: Representative Reactions of (1-(3-fluorophenyl)propan-2-yl)magnesium bromide

| Electrophile | Reaction Type | Product Class |

|---|---|---|

| Formaldehyde (CH₂O) | Nucleophilic Addition | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | Nucleophilic Addition | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | Nucleophilic Addition | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylation | Carboxylic Acid |

| Aryl Halide (Ar'-X) + Pd catalyst | Cross-Coupling | Biaryl derivative |

Influence of the Fluorine Substituent on Aromatic and Aliphatic Reactivity

The fluorine atom attached to the benzene (B151609) ring significantly modifies the electronic properties and, consequently, the reactivity of both the aromatic nucleus and, to a lesser extent, the aliphatic side chain. numberanalytics.com

Electronic Effects on Ring Activation/Deactivation

The effect of the fluorine substituent is twofold, involving competing inductive and resonance effects. csbsju.edu

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma (σ) bond framework. numberanalytics.com This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. vaia.com This withdrawal of electron density can also lead to a lower energy for the highest occupied molecular orbital (HOMO). numberanalytics.com

Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. csbsju.edu This donation of electron density partially counteracts the inductive effect.

While for most halogens the deactivating inductive effect dominates, making them deactivators, fluorine presents an anomalous case. The rates of EAS reactions on fluorobenzene (B45895) are often only slightly slower than those on benzene, and substitution at the para position can even be faster. acs.orgacs.org This is attributed to a more effective resonance donation from fluorine's 2p orbitals to the carbon's 2p orbitals compared to the larger p orbitals of other halogens. Some studies even suggest that in certain EAS reactions, fluorine can be considered an activating substituent. acs.orgacs.org The presence of fluorine can also enhance the thermal stability and chemical resistance of the aromatic ring. nih.govacs.org

Table 3: Summary of Fluorine's Electronic Effects

| Effect | Mechanism | Impact on Aromatic Ring | Consequence for EAS |

|---|---|---|---|

| Inductive | σ-bond polarization | Electron density withdrawal | Deactivation |

| Resonance | π-system delocalization | Electron density donation | Activation |

| Net Effect | -I > +M (generally) | Mild Deactivation | Slower reaction than benzene (typically) |

Role in Directing Group Chemistry

When an electrophile attacks the aromatic ring, a positively charged intermediate (arenium ion or sigma complex) is formed. The stability of this intermediate determines the position of substitution. If the attack occurs at the ortho or para positions relative to the fluorine atom, a resonance structure can be drawn where the positive charge is adjacent to the fluorine. In this specific structure, the fluorine can donate a lone pair of electrons to stabilize the positive charge. This crucial stabilizing interaction is not possible if the attack occurs at the meta position. Consequently, the activation energy for attack at the ortho and para positions is lower, and these products are formed preferentially. csbsju.eduvaia.com In many cases, fluorobenzene shows high selectivity for the para product. acs.org

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound, possessing both a reactive aliphatic halide and an aromatic ring, makes it a candidate for intramolecular reactions to form new ring systems.

A plausible pathway is an intramolecular Friedel-Crafts alkylation . Under the influence of a Lewis acid (e.g., AlCl₃), the C-Br bond can be polarized or cleaved to generate a secondary carbocation on the propyl chain. This electrophilic center can then attack the electron-rich aromatic ring. The fluorine atom's ortho, para-directing effect would guide this cyclization. Attack at the ortho position (C2 of the aromatic ring) is sterically accessible and would lead to the formation of a six-membered ring, resulting in a substituted tetralin derivative (specifically, 5-fluoro-1,2-dimethyl-1,2,3,4-tetrahydronaphthalene).

Another potential transformation is a radical cyclization . Radical reactions have been used to form rings via intramolecular substitution on an aromatic ring. cas.cn Generation of a radical at the secondary carbon of the propyl chain, for instance via radical initiators or photolysis, could be followed by an intramolecular attack on the aromatic nucleus to yield a similar cyclic product after a subsequent hydrogen atom abstraction or oxidation step.

Transition State Analysis and Reaction Coordinate Studies

Transition state analysis and reaction coordinate studies are pivotal in understanding the mechanistic details of chemical reactions involving this compound. These studies, primarily conducted through computational quantum chemistry, map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. siu.edumdpi.com This path includes the transition state, which is the highest energy point and represents the kinetic barrier to the reaction.

For a secondary haloalkane like this compound, nucleophilic substitution reactions can proceed via a concerted Sₙ2 mechanism, a stepwise Sₙ1 mechanism, or a borderline mechanism. nih.gov The reaction coordinate would depict the continuous changes in bond lengths and angles as the nucleophile approaches and the bromide leaving group departs.

In a hypothetical Sₙ2 reaction with a nucleophile (e.g., hydroxide), the reaction coordinate would trace the energy of the system as the nucleophile-carbon bond forms concurrently with the cleavage of the carbon-bromine bond. chemguide.co.uk The transition state would be a trigonal bipyramidal structure where the central carbon is partially bonded to both the incoming nucleophile and the departing bromide. ncert.nic.in

Conversely, for an Sₙ1 pathway, the reaction coordinate would show two distinct transition states. The first and rate-determining step would be the heterolytic cleavage of the C-Br bond to form a secondary carbocation intermediate. vedantu.com The second, lower energy transition state would correspond to the attack of the nucleophile on this carbocation. The stability of this secondary carbocation is a critical factor and is influenced by the electronic properties of the 3-fluorophenyl substituent.

Computational methods such as Density Functional Theory (DFT) are employed to model these reaction coordinates. mdpi.comresearchgate.net By calculating the energies of the reactants, products, intermediates, and transition states, a detailed energy profile can be constructed.

Hypothetical Transition State Geometries for Nucleophilic Substitution of this compound

| Parameter | Sₙ2 Transition State (with OH⁻) | Sₙ1 Transition State (C-Br Cleavage) |

| C-Br Bond Length (Å) | ~2.4 (elongated) | ~2.8 (nearly broken) |

| C-OH Bond Length (Å) | ~2.0 (partially formed) | Not applicable |

| C-H Bond Angle (°) | Approaching planarity (~120°) | Approaching planarity (~120°) |

| C-C-C Bond Angle (°) | Distorted tetrahedral | Approaching trigonal planar |

| Calculated Energy Barrier (kcal/mol) | ~20-25 | ~22-28 (solvent dependent) |

| Note: This table presents hypothetical data based on typical values for secondary haloalkane reactions and is for illustrative purposes only. Actual values would require specific computational studies. |

Application of Kinetic Isotope Effects in Mechanistic Probes

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing reaction mechanisms by determining the rate-limiting step and providing insights into the structure of the transition state. libretexts.org A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org

For this compound, secondary deuterium (B1214612) KIEs would be particularly informative in distinguishing between Sₙ1 and Sₙ2 mechanisms. wikipedia.org This involves synthesizing isotopologues of the substrate, for instance, by replacing the hydrogen at the secondary carbon (α-carbon) with deuterium.

If the reaction proceeds via an Sₙ1 mechanism, the rate-determining step is the formation of a carbocation. This involves a change in the hybridization of the α-carbon from sp³ to sp². This change leads to a "normal" secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.25. wikipedia.org The weakening of the C-H(D) bending vibrations in the transition state relative to the ground state is the primary cause of this effect.

In a pure Sₙ2 reaction, the α-carbon remains sp³ hybridized in the transition state, although in a more crowded environment. The C-H(D) bonds are sterically compressed in the trigonal bipyramidal transition state, leading to an increase in the vibrational frequencies of the bending modes. This results in a KIE that is close to unity or slightly inverse (kH/kD < 1). princeton.edu

Hypothetical Kinetic Isotope Effects for Solvolysis of this compound in Ethanol

| Isotopic Substitution | Expected kH/kD for Sₙ1 Mechanism | Expected kH/kD for Sₙ2 Mechanism |

| α-Deuterium (at C2) | 1.15 - 1.25 | 0.95 - 1.05 |

| β-Deuterium (at C1 or C3) | > 1 (due to hyperconjugation) | ~1.0 |

| Note: This table contains hypothetical data based on established principles of kinetic isotope effects. The actual observed values would depend on the specific reaction conditions. |

By measuring the rates of reaction for the deuterated and non-deuterated this compound, the magnitude of the KIE can be determined. This experimental data, when compared to the expected values for ideal Sₙ1 and Sₙ2 mechanisms, would provide strong evidence for the operative pathway. A value intermediate between the two extremes would suggest a borderline mechanism.

Design, Synthesis, and Characterization of Structural Analogues and Derivatives of 1 Bromopropan 2 Yl 3 Fluorobenzene

Systematic Modification of the Bromopropyl Side Chain

The bromopropyl side chain is a key site for introducing structural and functional diversity. The presence of a bromine atom provides a reactive handle for a variety of chemical transformations, particularly nucleophilic substitution reactions. Modifications focus on introducing heteroatoms, varying the carbon skeleton's length and branching, and exploring stereochemical possibilities.

The bromine atom in 1-(1-bromopropan-2-yl)-3-fluorobenzene is a good leaving group, facilitating its displacement by a range of heteroatomic nucleophiles. This approach allows for the direct incorporation of nitrogen, oxygen, and sulfur atoms into the propyl side chain, yielding new classes of compounds with potentially altered properties.

Nitrogen-Containing Analogues: The introduction of nitrogen can be achieved through reactions with various nitrogen nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) yields the corresponding azido (B1232118) derivative, 1-(1-azidopropan-2-yl)-3-fluorobenzene. Azides are versatile intermediates that can be subsequently reduced to primary amines or used in cycloaddition reactions. mdpi.com The synthesis of fluorinated azaheterocycles has been demonstrated through pathways involving the reduction of an azide function followed by intramolecular cyclization. researchgate.net

Oxygen-Containing Analogues: Oxygen functionalities can be incorporated via substitution with oxygen-based nucleophiles. Reaction with hydroxide (B78521) sources, such as aqueous sodium hydroxide, under appropriate conditions can lead to the formation of 1-(3-fluorophenyl)propan-2-ol. Similarly, using alkoxides (e.g., sodium methoxide) as nucleophiles results in the corresponding ether derivatives.

Sulfur-Containing Analogues: Sulfur atoms can be introduced by reacting the parent compound with thiolate nucleophiles. The reaction with sodium thiomethoxide (NaSMe) would yield 1-(3-fluorophenyl)-2-(methylthio)propane. Thiophenols can also be used to generate aryl thioethers. researchgate.net The synthesis of mercapto-propanone and mercapto-propanediol derivatives from related precursors highlights established methods for incorporating sulfur into a propyl scaffold. thegoodscentscompany.comchemicalbook.com

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class Example |

| Azide | Sodium Azide (NaN₃) | Azide (-N₃) | 1-(1-Azidopropan-2-yl)-3-fluorobenzene |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) | 1-(3-Fluorophenyl)propan-2-ol |

| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) | 1-(3-Fluorophenyl)-2-(alkylthio)propane |

Altering the length and branching of the alkyl side chain can significantly influence the molecule's steric profile and lipophilicity. Synthetic strategies to achieve these modifications typically involve building the side chain from a ketone precursor, such as 3'-fluoroacetophenone (B146931).

Chain Elongation: To synthesize analogues with longer alkyl chains (e.g., butyl, pentyl), the ketone precursor can be reacted with appropriate Grignard reagents (e.g., ethylmagnesium bromide for a butyl chain, propylmagnesium bromide for a pentyl chain). The resulting tertiary alcohol can then be subjected to dehydration and subsequent hydrobromination or radical bromination to install the terminal bromo group.

Chain Branching: Introducing branching can be achieved by using branched Grignard reagents (e.g., isopropylmagnesium bromide). The regioselectivity of the subsequent bromination step is crucial for obtaining the desired branched analogue. Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring, but it is often susceptible to carbocation rearrangements, which can lead to mixtures of branched products. quora.com More controlled methods starting from functionalized aromatic precursors are generally preferred for specific branching patterns. The synthesis of complex aryl-alkyl ring systems, such as benzosuberene analogues, demonstrates advanced strategies for modifying alkyl patterns through cyclization reactions. nih.gov

| Target Modification | Synthetic Strategy Example | Precursors | Key Intermediate |

| Butyl Side Chain | Grignard reaction followed by bromination | 3'-Fluoroacetophenone, Ethylmagnesium bromide | 2-(3-Fluorophenyl)butan-2-ol |

| Isobutyl Side Chain | Wittig reaction followed by hydrobromination | 3'-Fluorobenzaldehyde, Isopropylphosphonium ylide | 1-Fluoro-3-(2-methylprop-1-en-1-yl)benzene |

| Ethyl Side Chain | Reduction of 3'-fluoroacetophenone and bromination | 3'-Fluoroacetophenone, NaBH₄, PBr₃ | 1-(1-Bromoethyl)-3-fluorobenzene |

The carbon atom at the 2-position of the propyl chain (C2) in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-1-(1-bromopropan-2-yl)-3-fluorobenzene. The synthesis and study of stereochemically pure variants are crucial as enantiomers can exhibit different biological activities and physical properties.

Two primary strategies are employed to access stereochemically defined analogues:

Chiral Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers. This is commonly achieved using chiral chromatography, such as preparative supercritical fluid chromatography (SFC) on a chiral stationary phase. semanticscholar.org

Asymmetric Synthesis: This approach involves using chiral reagents, catalysts, or auxiliaries to induce stereoselectivity during the synthesis. For example, the asymmetric reduction of a ketone precursor (e.g., 1-(3-fluorophenyl)propan-2-one) using a chiral reducing agent can produce an enantiomerically enriched alcohol intermediate, which can then be converted to the desired chiral bromo-analogue. The absolute configuration of the synthesized products can be confirmed using techniques like X-ray crystallography of a suitable crystalline derivative. semanticscholar.org

Functionalization and Derivatization of the Fluorobenzene (B45895) Core

The fluorobenzene ring provides a second major site for modification. The introduction of additional substituents onto the aromatic core can dramatically alter the electronic properties, polarity, and steric bulk of the molecule.

The regioselectivity of further substitution on the 3-fluorophenyl ring is governed by the directing effects of the existing fluorine atom and the secondary alkyl group. Both are ortho-, para-directing groups. Therefore, electrophilic aromatic substitution reactions are expected to occur primarily at the positions ortho and para to these substituents. The primary sites for substitution are C4 and C6 (ortho to the alkyl group and meta/ortho to the fluorine) and C2 (ortho to both groups, though sterically hindered).

Halogenation: Additional halogen atoms can be introduced using standard electrophilic halogenation conditions. For example, bromination with Br₂ and a Lewis acid catalyst like FeBr₃ would be expected to yield polyhalogenated derivatives. Boron-mediated C-H functionalization offers a modern and highly regioselective method for introducing chloro, bromo, or iodo groups onto aromatic rings. chalmers.se

Nitration: Introduction of a nitro group (-NO₂) is typically achieved by treatment with a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the nitro group can be useful for modulating electronic properties or as a handle for further functionalization (e.g., reduction to an amino group). The synthesis of nitro-substituted benzanthrones demonstrates the utility of this functional group in building complex molecular architectures. mdpi.com

Alkylation and Acylation: Friedel-Crafts reactions can introduce additional alkyl or acyl groups. Acylation is generally preferred over alkylation due to its resistance to polyalkylation and carbocation rearrangements.

Advanced C-H Functionalization: Modern catalytic methods, such as iridium-catalyzed borylation, allow for the regioselective installation of a boronic ester group onto the aromatic ring. nih.govnih.gov This versatile intermediate can then participate in Suzuki cross-coupling reactions to introduce a wide variety of substituents, including alkyl, aryl, and heteroaryl groups.

| Reaction | Reagents | Expected Major Products (Positions) | Resulting Substituent |

| Bromination | Br₂, FeBr₃ | 2,4,6-tribromo derivative | Bromo (-Br) |

| Nitration | HNO₃, H₂SO₄ | 4-nitro, 6-nitro derivatives | Nitro (-NO₂) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl, 6-acyl derivatives | Acyl (-COR) |

| Borylation | B₂pin₂, [Ir(cod)OMe]₂ | Borylation at sterically accessible C-H bonds | Boronic Ester (-Bpin) |

The synthesis of these isomers requires starting materials with the corresponding substitution pattern. For example, the synthesis of the para-analogue would begin with 4-fluoroacetophenone or 4-fluorobenzaldehyde, upon which the bromopropyl side chain would be constructed using methods analogous to those described for the meta-isomer. The synthesis of libraries containing ortho-, meta-, and para-fluorobenzoyl derivatives has been reported as a strategy to conduct structure-activity relationship studies. nih.gov

Comparing the synthesis of the meta-isomer with the para-isomer highlights different strategic considerations. While both the fluoro and propyl groups are ortho,para-directing, their relative positions influence the reactivity and regioselectivity of subsequent reactions. Synthetic routes for meta-substituted aromatics can sometimes be more complex than for ortho/para isomers and may require the use of a meta-directing group that is later converted to the desired functionality. quora.com

| Isomer | Starting Material Example | Synthetic Approach |

| meta- (Parent) | 3-Fluoroacetophenone | Grignard reaction -> Reduction -> Bromination |

| para- | 4-Fluoroacetophenone | Grignard reaction -> Reduction -> Bromination |

| ortho- | 2-Fluoroacetophenone | Grignard reaction -> Reduction -> Bromination |

Structure-Reactivity and Structure-Selectivity Relationships in (1-Bromopropan-2-yl)-3-fluorobenzene Analogues

The chemical behavior of this compound and its analogues is significantly influenced by their molecular structure. Structure-reactivity and structure-selectivity relationships (SRR/SSR) are studied to understand how modifications to the molecule's framework affect reaction outcomes, rates, and stereochemistry.

The fluorine atom at the meta-position of the phenyl ring plays a crucial electronic role. As a moderately deactivating but ortho-, para-directing group, its inductive electron-withdrawing effect influences the reactivity of the aromatic ring towards electrophilic substitution. More importantly, this electronic perturbation extends to the benzylic position of the propan-2-yl side chain. The electron-withdrawing nature of the 3-fluoro substituent can impact the stability of carbocationic intermediates that may form during nucleophilic substitution reactions at the C2 position, or elimination reactions involving the C1 bromine.

In analogues where the bromine at C1 is substituted by a different leaving group, the reactivity in nucleophilic substitution reactions (SN1 or SN2) will change according to the leaving group's ability. For example, replacing bromine with iodine would increase the reaction rate due to iodide being a better leaving group. Conversely, replacing it with chlorine would decrease the rate.

Structural modifications on the phenyl ring, such as altering the position or number of fluoro substituents, can fine-tune the molecule's reactivity. A comparative study of different halogenated phenylpropan-2-ylamines in aminodehalogenation reactions reveals how the electronic properties of the ring substituent affect the nucleophilicity of the amine and the susceptibility of the halogenated pyrazine (B50134) ring to attack. mdpi.com For instance, the introduction of an electron-donating group on the phenyl ring of the benzylamine (B48309) analogue would be expected to increase its nucleophilicity, potentially leading to higher reaction rates in substitutions.

The stereochemistry of the C2 carbon is another critical structural feature. In reactions that generate a new stereocenter, the existing chirality at C2 can direct the stereochemical outcome, a phenomenon known as diastereoselectivity. For example, in the synthesis of fluorinated amino acids using chiral Ni(II) complexes, the stereochemistry of the starting material dictates the configuration of the final product, allowing for the synthesis of specific diastereomers. beilstein-journals.org

The following table illustrates hypothetical structure-reactivity relationships for analogues in a generic nucleophilic substitution reaction.

| Analogue Modification | Structural Change | Expected Effect on Reactivity | Rationale |

| Leaving Group | C1-Br changed to C1-I | Increased Rate | Iodide is a better leaving group than bromide. |

| Phenyl Substituent | 3-Fluoro changed to 3-Nitro | Decreased SN1 Rate | Strong electron-withdrawing group destabilizes carbocation intermediate. |

| Phenyl Substituent | 3-Fluoro changed to 3-Methoxy | Increased SN1 Rate | Electron-donating group stabilizes carbocation intermediate. |

| Side Chain | Propan-2-yl changed to Ethan-2-yl | Altered Steric Hindrance | Changes in steric bulk around the reaction center can affect SN2 rates. |

Synthesis of Advanced Intermediates for Complex Molecule Construction

This compound is a valuable building block for the synthesis of more complex molecules, serving as a scaffold upon which additional functionality and complexity can be built. Its utility lies in the differential reactivity of the aryl ring and the alkyl bromide side chain.

A primary transformation is the conversion of the bromopropane side chain into other functional groups. For instance, the bromide is readily displaced by nucleophiles to introduce a variety of substituents. A key conversion is the reaction with ammonia (B1221849) or a protected amine equivalent to produce the corresponding primary amine, 1-(3-fluorophenyl)propan-2-amine. This amine is a crucial intermediate for the synthesis of numerous biologically active compounds and heterocyclic structures, as detailed in section 4.2.3.

The aryl portion of the molecule, containing the fluoro-substituent, can also be modified. While the C-F bond is generally robust, the aromatic ring can undergo further substitution. More commonly, the bromo- or chloro-analogue of the phenyl ring (e.g., 1-bromo-3-fluorobenzene) is used as a precursor where the aryl bromide can be converted into an organometallic reagent, such as a Grignard or organolithium species. nbinno.com This intermediate can then react with a wide range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds, forming advanced, highly functionalized intermediates.

The compound can also be incorporated into larger molecular frameworks through coupling reactions. For example, if the aryl ring contained a different halogen (like bromine or iodine instead of fluorine), it could participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to attach complex substituents to the aromatic core.

The table below outlines the synthesis of several key advanced intermediates starting from this compound or a closely related precursor.

| Starting Material | Reagents | Advanced Intermediate | Potential Application |

| This compound | NaN3, then H2/Pd-C | 1-(3-Fluorophenyl)propan-2-amine | Synthesis of heterocycles, amides, and imines. |

| This compound | Mg, THF | (1-(3-Fluorophenyl)propan-2-yl)magnesium bromide | Grignard reagent for reaction with carbonyls, nitriles, etc. |

| 1-Bromo-3-fluorobenzene | 1. Mg, THF; 2. Propylene (B89431) oxide; 3. PBr3 | This compound | A synthetic route to the title compound itself. nbinno.com |

| 1-(3-Fluorophenyl)propan-2-amine | ClCOOEt, then base | Ethyl (1-(3-fluorophenyl)propan-2-yl)carbamate | Protected amine for multi-step synthesis. |

Advanced Spectroscopic and Analytical Characterization of 1 Bromopropan 2 Yl 3 Fluorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organofluorine compounds, a multi-nuclear approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for unambiguous structural assignment.

Proton (¹H) NMR: The ¹H NMR spectrum of 1-(1-Bromopropan-2-yl)-3-fluorobenzene provides key information about the number of distinct proton environments and their neighboring protons. The aromatic region of the spectrum is complex due to the meta-substitution pattern of the fluorine and the bromopropyl group. The protons on the fluorinated benzene (B151609) ring will exhibit characteristic splitting patterns influenced by both proton-proton and proton-fluorine couplings. The aliphatic protons of the 1-bromopropan-2-yl side chain will appear as distinct multiplets. The diastereotopic protons of the -CH₂Br group will likely appear as a complex multiplet due to coupling with the adjacent methine proton. The methine proton (-CH-) will also be a multiplet, split by the adjacent methyl and methylene (B1212753) protons. The terminal methyl (-CH₃) protons will typically appear as a doublet.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. In this compound, distinct signals are expected for each of the six aromatic carbons, with their chemical shifts significantly influenced by the electronegative fluorine and bromine substituents. The carbon directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The aliphatic carbons of the side chain—the methylene carbon bearing the bromine, the methine carbon, and the methyl carbon—will also resonate at distinct chemical shifts. The presence of the electronegative bromine atom will cause a downfield shift for the adjacent carbon atom. docbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 6.8 - 7.4 | 113 - 131 | m | J(H,H), J(H,F) |

| Aromatic C-F | - | 161 - 164 | d | ¹J(C,F) ≈ 245 |

| Aromatic C-Br | - | 122 - 125 | s | - |

| -CH(Ar)- | 3.0 - 3.5 | 40 - 45 | m | J(H,H) |

| -CH₂Br | 3.5 - 4.0 | 35 - 40 | m | J(H,H) |

| -CH₃ | 1.2 - 1.6 | 20 - 25 | d | J(H,H) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 NMR is an exceptionally sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. Substituents on the aromatic ring can cause significant changes in the ¹⁹F chemical shift, providing valuable information about the electronic nature of the molecule. Furthermore, ¹⁹F NMR spectra often display coupling to neighboring protons (JHF), which can aid in structural assignment. azom.com For aromatic fluorides, the ¹⁹F chemical shifts typically appear in the range of -100 to -140 ppm.

While 1D NMR provides essential information, complex molecules often require 2D NMR techniques for complete structural elucidation. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY would be instrumental in establishing the connectivity of the aliphatic side chain by showing correlations between the methyl, methine, and methylene protons. It would also help to trace the connectivity of the protons on the aromatic ring. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of molecules. While not directly applicable to the stereochemistry of the chiral center in this compound without a second chiral center for reference, it can help to confirm through-space interactions between the side chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). github.io It is an invaluable tool for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons, which are often more easily assigned in the ¹H NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). scribd.com This technique is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For instance, HMBC can show correlations from the methine proton of the side chain to the aromatic carbons, confirming the attachment point of the propyl group to the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Electron Ionization (EI-MS): This is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a characteristic pattern of fragment ions. For this compound, the presence of bromine is readily identified by the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). docbrown.info Common fragmentation pathways would likely involve the loss of a bromine radical (•Br), the propyl side chain, or smaller fragments from the side chain. libretexts.orgdocbrown.info

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and large molecules. While less common for small, relatively nonpolar molecules like this compound, it can be used to generate protonated molecules ([M+H]⁺) or other adducts, which can help to confirm the molecular weight with minimal fragmentation.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. By measuring the exact mass of the molecular ion of this compound, its molecular formula (C₉H₁₀BrF) can be unequivocally confirmed. This is a crucial step in the identification of a new or unknown compound.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Possible Fragment Ion | Interpretation |

| 216/218 | [C₉H₁₀BrF]⁺ | Molecular ion peak (M⁺), showing the characteristic bromine isotope pattern. |

| 137 | [C₉H₁₀F]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 123/125 | [C₃H₆Br]⁺ | Cleavage of the bond between the aromatic ring and the side chain. |

| 95 | [C₆H₄F]⁺ | Phenyl fluoride (B91410) cation. |

| 43 | [C₃H₇]⁺ | Propyl cation. |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds.

The spectrum can be analyzed by considering the distinct regions associated with the aromatic and aliphatic parts of the molecule. The presence of the 3-fluorophenyl group gives rise to characteristic aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. A strong absorption band indicative of the C-F bond stretch is also expected, generally falling in the 1000-1350 cm⁻¹ range.

The aliphatic 1-bromopropan-2-yl moiety produces C-H stretching vibrations from its methyl and methine groups in the 2850-2975 cm⁻¹ range. docbrown.info C-H bending vibrations for these groups are found between 1370 and 1470 cm⁻¹. docbrown.info A key feature for this molecule is the C-Br stretching vibration, which typically appears in the lower frequency "fingerprint region" of the spectrum, usually between 500 and 750 cm⁻¹. docbrown.infodocbrown.info The unique combination of these absorption bands provides a distinct spectral fingerprint for the identification of this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2975 | Medium to Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Aliphatic C-H | Bending | 1370 - 1470 | Medium |

| C-F | Stretching | 1000 - 1350 | Strong |

X-ray Crystallography for Solid-State Conformational and Electronic Structure

A single-crystal X-ray diffraction study of this compound would reveal critical information, including:

Bond Lengths and Angles: Precise measurements of the C-C, C-H, C-F, and C-Br bond lengths, as well as the bond angles throughout the molecule. This data would confirm the geometry of the benzene ring and the tetrahedral arrangement around the chiral carbon of the propan-2-yl group.

Conformation: The solid-state conformation, specifically the torsion angles defining the orientation of the 1-bromopropan-2-yl side chain relative to the 3-fluorophenyl ring.

Intermolecular Interactions: The packing of molecules within the crystal lattice, highlighting non-covalent interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and van der Waals forces that influence the solid-state structure. semanticscholar.org

For example, studies on similar structures, such as (Z)-1-bromo-1-nitro-2-phenylethene, have detailed the planarity and bond characteristics of substituted aromatic systems. growingscience.com Such an analysis for this compound would provide an unambiguous determination of its molecular architecture.

Table 2: Predicted Crystallographic Parameters from a Hypothetical Analysis

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | e.g., a = 7.6 Å, b = 5.9 Å, c = 27.6 Å |

| C-Br Bond Length | The distance between the carbon and bromine atoms | ~1.85 - 1.95 Å |

| C-F Bond Length | The distance between the carbon and fluorine atoms | ~1.33 - 1.38 Å |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are employed to assess its purity, separate it from isomers, and resolve its enantiomers.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound.

Gas Chromatography (GC): Due to its expected volatility, GC is well-suited for the analysis of this compound. A sample is vaporized and passed through a column, and separation is based on the compound's boiling point and affinity for the stationary phase. Purity is determined by the presence of a single major peak, with the area of any minor peaks representing impurities. iarc.fr Common detectors include the Flame Ionization Detector (FID) for general organic compounds and the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds like this one. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable method, particularly for non-volatile impurities or for preparative separation. A reverse-phase HPLC method would likely be effective, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comsielc.com Detection is typically achieved using a UV detector, as the phenyl ring will absorb UV light.

Mass Spectrometry (MS) Coupling: Coupling either GC or HPLC to a mass spectrometer (GC-MS or LC-MS) provides definitive identification. The mass spectrometer fragments the molecule and detects the mass-to-charge ratio of these fragments, creating a unique mass spectrum. researchgate.netdocbrown.info This allows for the confirmation of the molecular weight of this compound and provides structural information that confirms its identity and the identity of any impurities. docbrown.info The presence of bromine is easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance, resulting in two molecular ion peaks (M and M+2) of similar intensity. docbrown.info

Table 3: Typical GC-MS and HPLC-MS Parameters for Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Expected Outcome |

|---|---|---|---|---|

| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer | Separation based on volatility; provides retention time and mass spectrum for identification. |

| HPLC-MS | Reverse-Phase (e.g., C18) | Acetonitrile/Water gradient | Mass Spectrometer | Separation based on polarity; provides retention time and mass spectrum for identification. |

The structure of this compound contains a chiral center at the second carbon atom of the propyl chain (the carbon bonded to the phenyl ring). This means the compound can exist as a pair of non-superimposable mirror images called enantiomers.